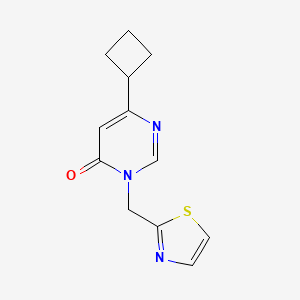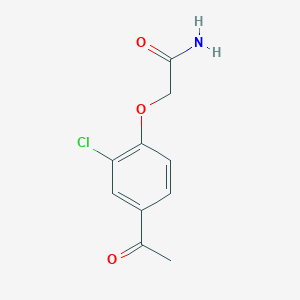![molecular formula C13H22N4O2 B7632172 tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate, also known as Dimebolin, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug but has since been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate is not fully understood. However, it is thought to modulate multiple neurotransmitter systems, including acetylcholine, serotonin, and dopamine. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, this compound has been shown to improve mitochondrial function, which is important for energy production in cells.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has several advantages for lab experiments. It is readily available and relatively inexpensive to synthesize. This compound has also been extensively studied, and its effects on various biological systems are well documented. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in certain assays. Additionally, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate. One area of interest is investigating its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it modulates neurotransmitter systems. Finally, there is a need for more clinical trials investigating the use of this compound in treating Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate involves a multi-step process that starts with the reaction of tert-butylamine with 3,6-dimethylpyrazine-2-carboxylic acid to form the corresponding amide. This amide is then reacted with ethylene diamine to produce the final product, this compound.
Scientific Research Applications
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been extensively studied for its potential use in treating neurodegenerative diseases. In preclinical studies, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce the accumulation of toxic proteins in the brain. These findings have led to clinical trials investigating the use of this compound in treating Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9-8-16-10(2)11(17-9)14-6-7-15-12(18)19-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDCEJCZWPXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)NCCNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)